molecular formula C14H10F2OS B1456200 (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone CAS No. 1332345-21-7

(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Cat. No. B1456200
M. Wt: 264.29 g/mol
InChI Key: MRTSJCRTEZAPFP-UHFFFAOYSA-N
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Description

“(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is an organic compound with the CAS Number: 1332345-21-7 . It has a molecular weight of 264.3 . The compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for “(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is 1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is a liquid at room temperature . It has a molecular weight of 264.3 .

Scientific Research Applications

  • Polymer Science and Materials Chemistry :

    • Shi et al. (2017) developed a difluoro aromatic ketone monomer similar to (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone for preparing poly(arylene ether sulfone)s. These polymers exhibited properties like high hydroxide conductivity and good alkaline stability, beneficial for applications in ion exchange membranes (Shi et al., 2017).
    • Li et al. (2016) synthesized a novel monomer containing tetraphenylethylene and a difluoro aromatic ketone structure. This led to the creation of high fluorescence intensity poly(aryl ether ketone) copolymers, showcasing potential for applications in advanced material sciences (Li et al., 2016).
  • Chemical Synthesis and Organic Chemistry :

    • Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanone derivatives, containing an arylthio/sulfinyl/sulfonyl group, from a precursor similar to (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. These compounds exhibited herbicidal and insecticidal activities (Wang et al., 2015).
    • Mallesha and Mohana (2014) reported the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, exhibiting significant in vitro antimicrobial activity (Mallesha & Mohana, 2014).
  • Environmental Applications :

    • Rouchaud et al. (2002) investigated the metabolism of isoxaflutole in soil, a compound structurally related to (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. This study provides insights into the environmental behavior and degradation of such compounds in agricultural settings (Rouchaud et al., 2002).

properties

IUPAC Name

(2,4-difluorophenyl)-(3-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTSJCRTEZAPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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